molecular formula C12H12BrN3OS2 B2411339 2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393566-27-3

2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2411339
CAS No.: 393566-27-3
M. Wt: 358.27
InChI Key: PAMSRGLMKSJVLR-UHFFFAOYSA-N
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Description

2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-propylsulfanyl-1,3,4-thiadiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls or disrupts cellular processes. In anticancer applications, it interferes with DNA replication and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-bromo-N-(5-isopropylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The propylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

2-bromo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMSRGLMKSJVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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